molecular formula C11H16O2 B177371 4-(4-Methoxyphenyl)-1-butanol CAS No. 52244-70-9

4-(4-Methoxyphenyl)-1-butanol

Cat. No.: B177371
CAS No.: 52244-70-9
M. Wt: 180.24 g/mol
InChI Key: ONIBHZIXCLTLNO-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-butanol is an organic compound characterized by a butanol chain attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-1-butanol typically involves the reaction of 4-methoxybenzaldehyde with butylmagnesium bromide, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form 4-(4-methoxyphenyl)butanal or 4-(4-methoxyphenyl)butanoic acid.

    Reduction: The compound can be reduced to form 4-(4-methoxyphenyl)butane.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting the hydroxyl group into a leaving group.

Major Products:

    Oxidation: 4-(4-Methoxyphenyl)butanal, 4-(4-Methoxyphenyl)butanoic acid.

    Reduction: 4-(4-Methoxyphenyl)butane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methoxyphenyl)-1-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding, while the butanol chain can interact with hydrophobic regions of proteins, influencing their activity and function.

Comparison with Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methoxyphenethylamine
  • 4-Methoxyphenyl isothiocyanate

Comparison: 4-(4-Methoxyphenyl)-1-butanol is unique due to its butanol chain, which provides different physical and chemical properties compared to similar compounds. For instance, 4-Methoxyphenylacetic acid has a carboxylic acid group, making it more acidic, while 4-Methoxyphenethylamine has an amine group, influencing its basicity and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-methoxyphenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16O2/c1-13-11-7-5-10(6-8-11)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBHZIXCLTLNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200286
Record name 4-(4-Methoxyphenyl)butan-1-ol
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Molecular Weight

180.24 g/mol
Source PubChem
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CAS No.

52244-70-9
Record name 4-Methoxybenzenebutanol
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Record name 4-Methoxybenzenebutanol
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Record name 4-(4-Methoxyphenyl)butan-1-ol
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Record name 4-(4-methoxyphenyl)butan-1-ol
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Record name 4-Methoxybenzenebutanol
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Synthesis routes and methods

Procedure details

A flask containing 250 ml. 1 M diborane in tetrahydrofuran is thoroughly cooled in an ice-water bath. To the stirred solution is slowly added 38.8 g. of 4-(4-methoxyphenyl)butyric cid in 100 ml. tetrahydrofuran. After addition is completed the reaction is stirred for 16 hours at room temperature, then poured slowly into 1 l. stirred ice-water. The aqueous solution is extracted three times with 300 ml. portions of ether. The combined organic extracts are washed with water and brine, dried, and evaporated to a nearly colorless oil of 4-(4-methylphenyl)-1-butanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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